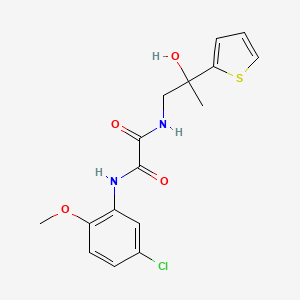

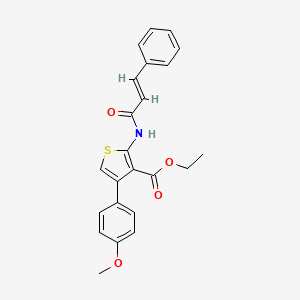

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and survival of B cells.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

A Novel Synthetic Approach for Di- and Mono-Oxalamides : Research by Mamedov et al. (2016) introduces a one-pot synthetic methodology for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method, through Meinwald rearrangement and new rearrangement sequences, highlights the potential for synthesizing related compounds, including N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, by modifying the starting materials or reaction conditions. This study suggests the feasibility of developing novel oxalamides with tailored properties for various applications (Mamedov et al., 2016).

Structural Analysis and Supramolecular Architecture

Crystal Structure of a Related Compound : Wang et al. (2016) analyzed the crystal structure of a similar N,N′-bis(substituted)oxamide compound, elucidating how the oxalamide unit interacts with substituents and affects the overall molecular conformation. This type of structural insight is crucial for understanding the physical and chemical properties of oxalamide derivatives, which can inform their potential research applications in material science or as building blocks in supramolecular chemistry (Wang et al., 2016).

Potential Applications in Organic Synthesis and Catalysis

Copper-Catalyzed Coupling Reactions : The work by De et al. (2017) on copper-catalyzed Goldberg amidation using a catalyst system including N,N'-bis(thiophen-2-ylmethyl)oxalamide demonstrates the utility of oxalamide derivatives in facilitating bond-forming reactions. This suggests potential applications for N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide in catalysis, particularly in coupling reactions where its structural features may influence reactivity or selectivity (De et al., 2017).

Implications for Material Science

Synthesis and Characterization of Thiophene-Based Compounds : Research by Kumara et al. (2017) on thiophene-based compounds provides insights into the synthesis and characterization of materials that contain thiophene units. Given the structural similarity, N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide could have applications in material science, especially in the development of novel organic materials with specific optical or electronic properties (Kumara et al., 2017).

Propriétés

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c1-16(22,13-4-3-7-24-13)9-18-14(20)15(21)19-11-8-10(17)5-6-12(11)23-2/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWDFYPJNCKQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B2573190.png)

![Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2573191.png)

![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2573198.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2573200.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2573203.png)

![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2573209.png)

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)